(4-Bromo-3,5-dimethylphenyl)methanol (4-Bromo-3,5-dimethylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 27006-02-6
VCID: VC4988093
InChI: InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
SMILES: CC1=CC(=CC(=C1Br)C)CO
Molecular Formula: C9H11BrO
Molecular Weight: 215.09

(4-Bromo-3,5-dimethylphenyl)methanol

CAS No.: 27006-02-6

Cat. No.: VC4988093

Molecular Formula: C9H11BrO

Molecular Weight: 215.09

* For research use only. Not for human or veterinary use.

(4-Bromo-3,5-dimethylphenyl)methanol - 27006-02-6

Specification

CAS No. 27006-02-6
Molecular Formula C9H11BrO
Molecular Weight 215.09
IUPAC Name (4-bromo-3,5-dimethylphenyl)methanol
Standard InChI InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Standard InChI Key DEDZNWRBWULRPT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)C)CO

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

(4-Bromo-3,5-dimethylphenyl)methanol (C9H11BrO\text{C}_9\text{H}_{11}\text{BrO}) has a molecular weight of 215.09 g/mol and an exact mass of 213.999313 Da . The IUPAC name is (4-bromo-3,5-dimethylphenyl)methanol, and its SMILES notation is CC1=CC(=CC(=C1Br)C)CO\text{CC1=CC(=CC(=C1Br)C)CO}. The compound’s structure includes a bromine atom at the 4-position of the aromatic ring, flanked by methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 1-position (Figure 1).

Table 1: Key Physical Properties

PropertyValueSource
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point297.4 \pm 35.0 \, ^\circ\text{C}
Flash Point133.7 \pm 25.9 \, ^\circ\text{C}
Vapour Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25C25^\circ\text{C}
LogP (Partition Coefficient)2.73

The compound’s low vapour pressure and moderate lipophilicity (LogP=2.73\text{LogP} = 2.73) suggest limited environmental mobility but sufficient solubility in organic solvents for laboratory use .

Spectroscopic and Analytical Data

The infrared (IR) spectrum of (4-Bromo-3,5-dimethylphenyl)methanol exhibits characteristic O-H stretching vibrations at 32003400cm13200-3400 \, \text{cm}^{-1} and C-Br stretches near 550600cm1550-600 \, \text{cm}^{-1}. Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the aromatic protons resonate as a singlet at δ7.27.4ppm\delta 7.2-7.4 \, \text{ppm}, while the hydroxymethyl group’s protons appear as a triplet near δ4.5ppm\delta 4.5 \, \text{ppm} .

Synthesis Methods

Electrophilic Aromatic Substitution

The primary synthesis route involves bromination of 3,5-dimethylphenylmethanol using bromine (Br2\text{Br}_2) in the presence of FeBr3\text{FeBr}_3 as a catalyst. The reaction proceeds via electrophilic substitution, favoring bromination at the para position due to the directing effects of the methyl groups:

3,5-Dimethylphenylmethanol+Br2FeBr3(4-Bromo-3,5-dimethylphenyl)methanol+HBr\text{3,5-Dimethylphenylmethanol} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{(4-Bromo-3,5-dimethylphenyl)methanol} + \text{HBr}

Table 2: Typical Reaction Conditions

ParameterValueSource
Temperature025C0-25^\circ\text{C}
SolventDichloromethane or THF\text{THF}
Yield54-99%

Yields vary depending on purification methods, with recrystallization from ethanol providing higher purity (99%) .

Alternative Routes

A 2023 study demonstrated the use of (4-Bromo-3,5-dimethylphenyl)methanol as a precursor in fluorination reactions. Sand et al. treated the compound with nn-BuLi in tetrahydrofuran (THF) at 78C-78^\circ\text{C}, followed by reaction with 18F^{18}\text{F}-labeled reagents to produce radiopharmaceuticals . This highlights its role in positron emission tomography (PET) tracer development.

Applications in Organic Synthesis

Pharmaceutical Intermediates

(4-Bromo-3,5-dimethylphenyl)methanol serves as a key intermediate in antibiotic and antiviral drug synthesis. Kawate et al. (2013) utilized it to develop inhibitors targeting Mycobacterium tuberculosis, achieving micromolar activity against bacterial efflux pumps . Its bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Radiochemistry

The compound’s stability under cryogenic conditions makes it suitable for 18F^{18}\text{F}-labeling. In a landmark 2023 study, Sand et al. attached 18F^{18}\text{F} to the aromatic ring via silicon-fluoride acceptor (SiFA) chemistry, enabling non-invasive imaging of tumor metabolism . This application underscores its growing importance in nuclear medicine.

Recent Research and Developments

Advances in Fluorination Techniques

Sand et al. (2023) optimized solid-phase fluorination protocols using (4-Bromo-3,5-dimethylphenyl)methanol immobilized on silica gel. This approach achieved radiochemical yields of 75±5%75 \pm 5\%, surpassing solution-phase methods . The innovation reduces purification steps and enhances scalability for clinical applications.

Computational Studies

Density functional theory (DFT) calculations predict that substituting the bromine atom with electron-withdrawing groups (e.g., nitro) could modulate the compound’s reactivity. Such modifications are being explored to develop photosensitizers for photodynamic therapy.

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